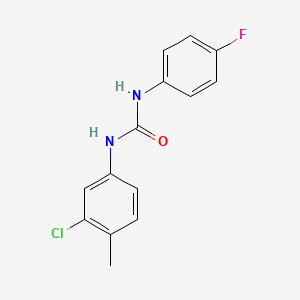

![molecular formula C25H31N3O2 B5571175 1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide is a chemical compound that has been synthesized and studied for various pharmacological activities. Its structure and activity are of interest due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of similar piperidine derivatives involves creating compounds with significant anti-acetylcholinesterase (anti-AChE) activity. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity (Sugimoto et al., 1990). Another study described the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, highlighting a method for introducing a radioisotope via an aryllithium reaction with 14CO2 (Gawell, 2003).

Molecular Structure Analysis

A study focused on the molecular structure, spectroscopic analysis (including FT-IR, FT-Raman, NMR), and molecular docking studies on a closely related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, provided insights into the optimized geometrical parameters, vibrational assignments, and the conformational preference of the molecule (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactions of piperidine derivatives can lead to various pharmacologically active compounds. For instance, the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine produces compounds depending on the solvent, temperature, and reaction time, showcasing the versatility of piperidine derivatives in synthesizing new compounds with potential pharmacological activities (Topuzyan et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystal structure and solubility, are crucial for their potential application in drug design and development. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a donepezil impurity, was determined, providing valuable information on its conformation and potential interactions (Sudhakar et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the pharmaceutical applications of piperidine derivatives. Studies have explored the introduction of various functional groups to improve metabolic stability and inhibitory activities, as seen in the development of CCR5 antagonists for potential anti-HIV-1 activity (Imamura et al., 2006).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those with structures related to "1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies have shown that modifications to the benzamide moiety, such as introducing bulky groups or substituting with an alkyl or phenyl group, can significantly enhance anti-AChE activity. This research suggests potential applications in developing antidementia agents due to the compounds' ability to increase acetylcholine content in the brain, indicative of their therapeutic potential for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist Activity

In another study, derivatives bearing a similarity to "1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide" were synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds, particularly those with modifications to their piperidine moiety, displayed favorable pharmacological profiles for gastrointestinal motility, highlighting their potential as prokinetic agents. However, challenges such as low oral bioavailability due to poor intestinal absorption rates were noted, guiding future structural optimization efforts (Sonda et al., 2003).

Synthesis and Bioactivity of Benzamide Derivatives

Further research into the synthesis and bioactivity of benzamide derivatives and their metal complexes has revealed potential antibacterial applications. Studies showed that copper complexes of new benzamides exhibited enhanced antibacterial activity compared to their ligand counterparts and standard antibiotics against various bacteria. This suggests the utility of these compounds in developing new antibacterial agents with potential clinical applications (Khatiwora et al., 2013).

Propriétés

IUPAC Name |

1-benzyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2/c29-24(21-13-17-27(18-14-21)19-20-7-3-1-4-8-20)26-23-11-9-22(10-12-23)25(30)28-15-5-2-6-16-28/h1,3-4,7-12,21H,2,5-6,13-19H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQJZKYEVTZPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)

![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)

![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)

![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)

![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)

![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)